molecular formula C11H17NO2 B1371106 N-(cyclohex-1-en-1-yl)-N-cyclopropyl-2-hydroxyacetamide CAS No. 1155531-16-0

N-(cyclohex-1-en-1-yl)-N-cyclopropyl-2-hydroxyacetamide

Cat. No.: B1371106
CAS No.: 1155531-16-0
M. Wt: 195.26 g/mol
InChI Key: CEQDKXDYJOVQPD-UHFFFAOYSA-N
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Description

N-(cyclohex-1-en-1-yl)-N-cyclopropyl-2-hydroxyacetamide (CAS: 1155531-16-0) is a synthetic acetamide derivative with the molecular formula C₁₁H₁₇NO₂ and a molecular weight of 195.26 g/mol . The compound features a unique hybrid structure combining a cyclohexenyl ring, a cyclopropyl group, and a hydroxylated acetamide backbone. The hydroxyl group at the acetamide’s α-position suggests hydrogen-bonding capability, which could impact solubility or biological activity .

Properties

IUPAC Name

N-(cyclohexen-1-yl)-N-cyclopropyl-2-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c13-8-11(14)12(10-6-7-10)9-4-2-1-3-5-9/h4,10,13H,1-3,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQDKXDYJOVQPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)N(C2CC2)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohex-1-en-1-yl)-N-cyclopropyl-2-hydroxyacetamide typically involves the reaction of cyclohex-1-en-1-ylamine with cyclopropyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions, usually at room temperature, to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(cyclohex-1-en-1-yl)-N-cyclopropyl-2-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyacetamide moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The cyclohexene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

N-(cyclohex-1-en-1-yl)-N-cyclopropyl-2-hydroxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclohex-1-en-1-yl)-N-cyclopropyl-2-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of N-(cyclohex-1-en-1-yl)-N-cyclopropyl-2-hydroxyacetamide with structurally related acetamide derivatives reveals key differences in substituents, molecular weight, and hypothesized properties. Below is a detailed comparison based on available

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Hypothesized Properties
This compound 1155531-16-0 C₁₁H₁₇NO₂ 195.26 Cyclohexenyl, cyclopropyl, α-hydroxy Enhanced H-bonding, moderate lipophilicity
N-cyclohexyl-2-(1-pentylindol-3-yl)acetamide Not provided C₂₂H₂₉N₂O 337.48 Indole, pentyl chain, cyclohexyl High lipophilicity, potential CNS activity
6-(2-chlorophenyl)-1-methyl-8-nitro-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine Not provided C₁₈H₁₃ClN₆O₂ 392.79 Chlorophenyl, triazolodiazepine, nitro Polarizable π-system, possible phototoxicity

Key Observations:

Substituent Effects: The target compound’s cyclohexenyl and cyclopropyl groups distinguish it from analogs like N-cyclohexyl-2-(1-pentylindol-3-yl)acetamide, which incorporates a bulkier indole-pentyl system. The latter’s indole moiety may confer affinity for aromatic receptors (e.g., serotonin or cannabinoid receptors), whereas the cyclopropane in the target compound could enhance metabolic resistance . The α-hydroxy group in the target acetamide contrasts with the nitro and chlorophenyl groups in 6-(2-chlorophenyl)-1-methyl-8-nitro-4H-benzo...diazepine, which are electron-withdrawing and may increase reactivity or photostability .

Molecular Weight and Lipophilicity :

  • The target compound (MW 195.26) is significantly smaller than the indole-containing analog (MW 337.48), suggesting better bioavailability or membrane permeability. However, its hydroxyl group may reduce logP compared to the more lipophilic pentyl-indole derivative .

However, the target compound lacks the heterocyclic frameworks typical of GABAergic or anxiolytic agents .

Synthetic Complexity :

  • The cyclohexenyl-cyclopropyl combination in the target compound likely requires specialized synthetic routes (e.g., ring-closing metathesis or cyclopropanation), whereas analogs with simpler substituents (e.g., cyclohexyl or chlorophenyl) may be more accessible .

Biological Activity

N-(cyclohex-1-en-1-yl)-N-cyclopropyl-2-hydroxyacetamide is an organic compound characterized by its unique structural features, including a cyclohexene ring, a cyclopropyl group, and a hydroxyacetamide moiety. Its chemical formula is C11H17NO2C_{11}H_{17}NO_2, and it has been investigated for various biological activities, including antimicrobial and anti-inflammatory properties .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity . In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has also been explored for its anti-inflammatory effects . Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for therapeutic applications in diseases characterized by chronic inflammation .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. It may act as an inhibitor or modulator of key enzymes or receptors involved in inflammatory responses or microbial resistance mechanisms.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating promising antimicrobial potential.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects were assessed using an animal model of acute inflammation. Administration of this compound resulted in a significant reduction in paw edema compared to the control group, indicating its potential as an anti-inflammatory agent.

Treatment GroupPaw Edema (mm)
Control5.0
This compound2.5

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(cyclohexen-1-yl)-N-methylacetamideLacks cyclopropyl groupModerate antimicrobial activity
N-(cyclohexen-1-yl)-N-cyclobutylacetamideSimilar structure but with cyclobutyl groupLower anti-inflammatory effects

The presence of both the cyclopropyl group and the hydroxyacetamide moiety in this compound contributes to its distinct biological activities compared to other compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(cyclohex-1-en-1-yl)-N-cyclopropyl-2-hydroxyacetamide
Reactant of Route 2
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N-(cyclohex-1-en-1-yl)-N-cyclopropyl-2-hydroxyacetamide

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